

Target Validation of ABBV-467 in Multiple Myeloma: A Technical Guide

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15522960

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This technical guide provides an in-depth overview of the target validation of **ABBV-467**, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), for the treatment of multiple myeloma. This document outlines the preclinical and early clinical evidence supporting MCL-1 as a therapeutic target in this malignancy and details the experimental methodologies used to validate the efficacy and mechanism of action of **ABBV-467**.

Executive Summary

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the overexpression of anti-apoptotic proteins, including MCL-1. **ABBV-467** is a novel small molecule designed to selectively inhibit MCL-1, thereby inducing apoptosis in MCL-1-dependent cancer cells. Preclinical studies have demonstrated the potent anti-tumor activity of **ABBV-467** in multiple myeloma models, both in vitro and in vivo. A first-in-human Phase 1 clinical trial has provided initial evidence of clinical activity, alongside observations of on-target cardiotoxicity, a critical consideration for the development of MCL-1 inhibitors.

Target Rationale: MCL-1 in Multiple Myeloma

MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a crucial pro-survival protein that is frequently overexpressed in multiple myeloma and is associated with poor prognosis and resistance to conventional therapies.^{[1][2]} MCL-1 sequesters the pro-apoptotic

proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. By inhibiting MCL-1, **ABBV-467** releases these pro-apoptotic effectors, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **ABBV-467** in multiple myeloma.

Table 1: In Vitro Activity of **ABBV-467** in Multiple Myeloma Cell Lines

| Cell Line | ABBV-467 EC50 (nM) |
|-----------|--------------------|
| AMO-1 | 0.16 |
| H929 | 0.47 |

EC50 values represent the concentration of **ABBV-467** required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of **ABBV-467** in a Multiple Myeloma Xenograft Model (AMO-1)

| Dose (mg/kg, i.v.) | Tumor Growth Inhibition (%) |
|--------------------|--------------------------------|
| 3.13 | 46 |
| 6.25 | 82 (Maximal tumor delay) |
| 12.5 | 97 (Complete tumor regression) |

Data from a single intravenous administration.

Table 3: Clinical Activity of **ABBV-467** in Relapsed/Refractory Multiple Myeloma (NCT04178902)

| Number of Patients | Clinical Response | Adverse Events of Note |
|--------------------|---|---|
| 8 | 1 patient with disease control for 8 months | 4 patients with increased cardiac troponin levels |

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

- **Cell Seeding:** Multiple myeloma cell lines (e.g., AMO-1, H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Compound Treatment:** Cells are treated with a serial dilution of **ABBV-467** (e.g., 0.01 nM to 10 µM) for 72 hours.
- **Reagent Addition:** An equal volume of CellTiter-Glo® reagent is added to each well.
- **Incubation:** The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Luminescence is measured using a plate reader.
- **Analysis:** The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

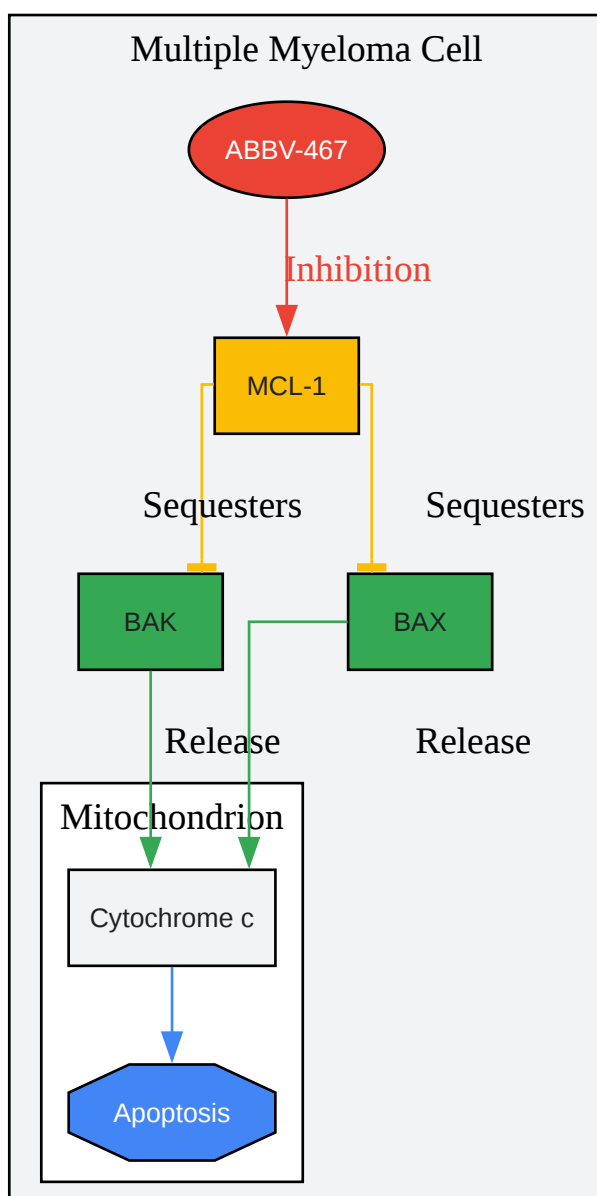
- **Animal Model:** Female severe combined immunodeficient (SCID)-beige mice are used.
- **Tumor Implantation:** 5-10 million human multiple myeloma cells (e.g., AMO-1) are subcutaneously injected into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor volume is monitored twice weekly using caliper measurements ($\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$).
- **Treatment Initiation:** When tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups.
- **Drug Administration:** **ABBV-467** is administered intravenously at specified doses and schedules. The vehicle control group receives the formulation buffer.
- **Efficacy Endpoints:** Tumor growth inhibition and tumor growth delay are calculated based on tumor volume measurements over time.

Phase 1 Clinical Trial (NCT04178902)

- Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ABBV-467** in adult patients with relapsed/refractory multiple myeloma.^{[1][2]}
- Patient Population: Patients who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.
- Treatment: **ABBV-467** administered as an intravenous infusion.
- Key Assessments: Safety and tolerability (adverse events), pharmacokinetics, and anti-myeloma activity (Overall Response Rate, Duration of Response).

Visualizations

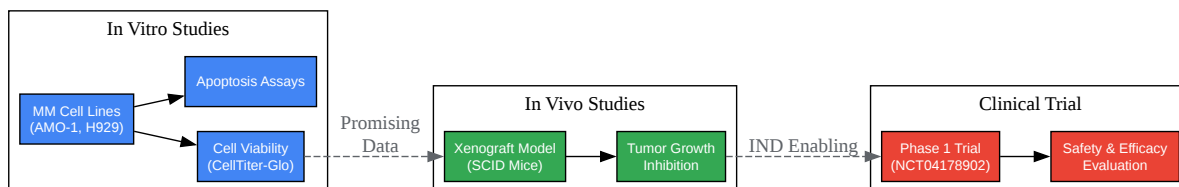
Signaling Pathway of MCL-1 Inhibition by **ABBV-467**



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Caption: Mechanism of **ABBV-467**-induced apoptosis in multiple myeloma cells.

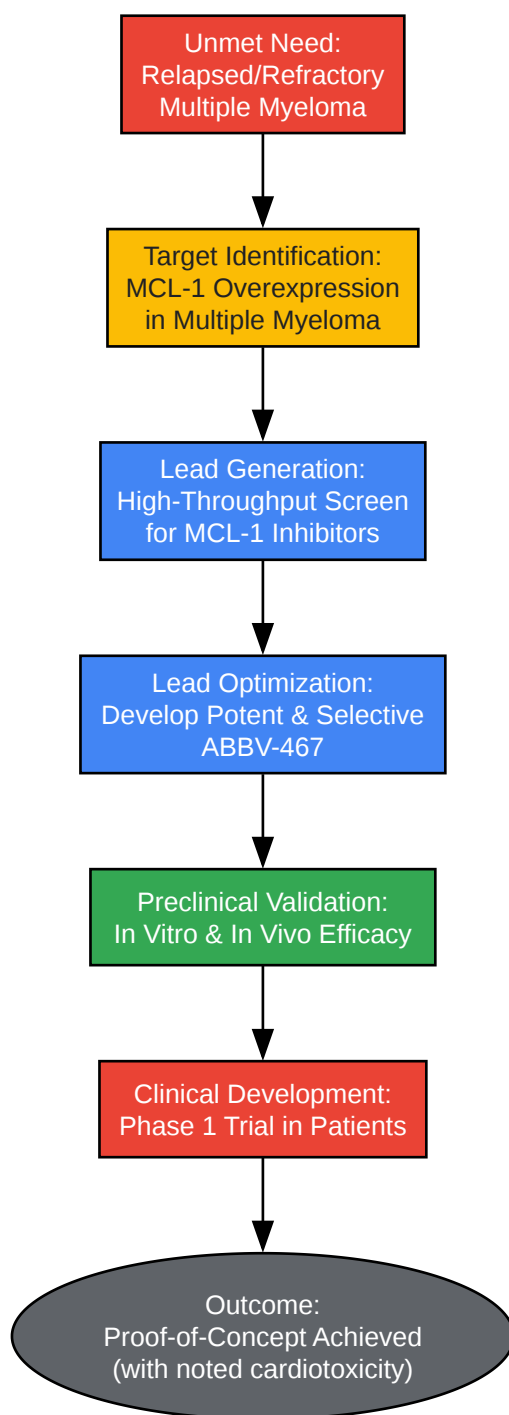
Experimental Workflow for Preclinical Validation



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Caption: Workflow for the preclinical and early clinical validation of **ABBV-467**.

Logical Framework for **ABBV-467** Development



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Caption: Logical framework for the development of **ABBV-467** for multiple myeloma.

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References

- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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